N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide
Description
N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached
Properties
Molecular Formula |
C22H26N2O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide |
InChI |
InChI=1S/C22H26N2O3S/c1-16(14-27-2)23-21(26)18-8-10-19(11-9-18)22-24(20(25)15-28-22)13-12-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H,23,26) |
InChI Key |
GHCHUUOABBXONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1=CC=C(C=C1)C2N(C(=O)CS2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide likely involves multiple steps, including the formation of the thiazolidinone ring, the attachment of the phenylethyl group, and the final coupling with the benzamide moiety. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such a compound would require optimization for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.
Chemical Reactions Analysis
Types of Reactions
N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide may undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the carbonyl group to alcohols.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Organic Synthesis: Serving as an intermediate in the synthesis of more complex molecules.
Material Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other benzamide derivatives, thiazolidinone-containing molecules, and compounds with phenylethyl groups.
Highlighting Uniqueness
The uniqueness of N-(1-methoxypropan-2-yl)-4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzamide could be attributed to its specific combination of functional groups, which might confer unique chemical reactivity and biological activity.
For detailed and specific information, consulting scientific literature, chemical databases, and research articles would be necessary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
